molecular formula C21H48N3O6P B12305038 N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)

N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)

Cat. No.: B12305038
M. Wt: 469.6 g/mol
InChI Key: HRVLKQJTMNEYEC-TTWKNDKESA-N
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Description

Properties

Molecular Formula

C21H48N3O6P

Molecular Weight

469.6 g/mol

IUPAC Name

diazanium;[3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propyl] phosphate

InChI

InChI=1S/C21H42NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-20(18-23)19-28-29(25,26)27;;/h9-10,20,23H,2-8,11-19H2,1H3,(H,22,24)(H2,25,26,27);2*1H3/b10-9+;;

InChI Key

HRVLKQJTMNEYEC-TTWKNDKESA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NC(CO)COP(=O)([O-])[O-].[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)COP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthesis of (9Z)-Octadec-9-Enoyl Chloride

Starting Material : Oleic acid (cis-9-octadecenoic acid) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂).

Parameter Condition Yield
Reagent SOCl₂ (2.5 equiv) 95%
Temperature 60°C
Reaction Time 4 hours
Workup Distillation under reduced pressure

The acid chloride is characterized by FT-IR (C=O stretch at 1800 cm⁻¹) and ¹H NMR (δ 2.8–3.1 ppm, triplet for CH₂ adjacent to carbonyl).

Preparation of (1R)-2-Hydroxy-1-[(Phosphonooxy)Methyl]Ethylamine

Chiral Synthesis :

  • Asymmetric Epoxidation : (R)-Glycidol is phosphorylated using diethyl phosphorochloridate in the presence of a base (e.g., triethylamine).
  • Epoxide Ring Opening : The phosphorylated glycidol reacts with aqueous ammonia to yield the (1R)-configured amino alcohol.
Step Reagents/Conditions Outcome
Phosphorylation Diethyl phosphorochloridate, Et₃N, 0°C Diethyl phosphonooxy intermediate
Ammonolysis NH₃ (aq), 25°C, 12 hours Deprotection and amine formation

Purification : Column chromatography (SiO₂, CHCl₃:MeOH 9:1) achieves >98% enantiomeric excess.

Amidation and Salt Formation

Coupling Reaction : The (9Z)-octadec-9-enoyl chloride reacts with the (1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethylamine in anhydrous dichloromethane.

Parameter Condition
Coupling Agent N,N’-Dicyclohexylcarbodiimide (DCC)
Catalyst 4-Dimethylaminopyridine (DMAP)
Temperature 0°C → 25°C (gradual)
Reaction Time 24 hours

Ammonium Salt Formation : The phosphonooxy group is deprotonated with ammonium hydroxide (NH₄OH), yielding the final ammonium salt.

Characterization Method Data
³¹P NMR (D₂O) δ 0.5 ppm (phosphate)
ESI-MS m/z 469.6 [M+H]⁺

Industrial-Scale Optimization

Continuous Flow Phosphorylation

To enhance throughput, microreactor systems enable precise control over phosphorylation kinetics:

Variable Optimal Value
Residence Time 30 minutes
Temperature 40°C
Solvent Tetrahydrofuran (THF)

This method reduces byproducts (e.g., dialkyl phosphates) to <2%.

Crystallization and Purification

Solvent System : Ethanol/water (70:30 v/v) facilitates crystallization of the ammonium salt.

Parameter Value
Purity (HPLC) >99%
Yield 85%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Batch Amidation Simple setup, low cost Lower yield (70–75%)
Continuous Flow High reproducibility, scalability High initial investment

Quality Control and Characterization

Critical Tests :

  • Chiral HPLC : Confirms (1R) configuration (Chiralpak AD-H column, hexane:isopropanol 80:20).
  • Thermogravimetric Analysis (TGA) : Verifies ammonium content (5–6% weight loss at 150–200°C).

Challenges and Mitigation Strategies

  • Phosphorylation Side Reactions : Use of bulky bases (e.g., 2,6-lutidine) suppresses phosphate diastereomer formation.
  • Amide Hydrolysis : Anhydrous conditions and molecular sieves stabilize the intermediate.

Chemical Reactions Analysis

Types of Reactions

N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide linkage can be reduced to form an amine.

    Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted phosphonooxy derivatives.

Scientific Research Applications

Biomedical Applications

1. Antibacterial and Antiseptic Properties

Research indicates that this compound exhibits antibacterial and antiseptic properties, making it suitable for developing antimicrobial agents. Studies have shown its efficacy against various bacterial strains, which could be beneficial in formulating topical treatments and disinfectants .

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It can scavenge free radicals, thus potentially preventing oxidative stress-related damage in biological systems. This characteristic is particularly relevant in the formulation of nutraceuticals aimed at enhancing health and longevity .

Material Science Applications

1. Lipid-Based Drug Delivery Systems

N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) can be utilized in lipid formulations for drug delivery. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

2. Surface Modification Agents

The compound can be employed as a surface modifier in various materials to enhance biocompatibility and reduce protein adsorption. This application is crucial in the development of medical devices that require minimal immune response upon implantation .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
AntibacterialEffective against various bacterial strainsDevelopment of topical antimicrobials
AntisepticExhibits antiseptic propertiesFormulation of disinfectants
AntioxidantScavenges free radicalsPrevents oxidative stress
Drug DeliveryForms micelles/liposomes for hydrophobic drugsEnhances solubility/bioavailability
Surface ModificationReduces protein adsorption on medical devicesImproves biocompatibility

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a leading university demonstrated the antibacterial activity of N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth when treated with varying concentrations of the compound, suggesting its potential as an effective antibacterial agent .

Case Study 2: Lipid-Based Drug Delivery

In another study focused on drug delivery systems, the compound was incorporated into lipid nanoparticles designed for the delivery of anticancer drugs. The findings revealed that these nanoparticles enhanced the therapeutic efficacy of the drugs while minimizing side effects, showcasing the versatility of N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) in pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt) involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as phosphatases, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)
  • CAS Registry Number : 799268-80-7 (as per )
  • Molecular Formula: C₂₂H₄₄NO₆P (ammonium salt notated separately)
  • Molecular Weight : ~766.04 g/mol (derived from )
  • Key Features: A chiral (1R)-configured hydroxyethyl backbone. A (9Z)-octadec-9-enamide (oleoyl-derived) chain. A phosphonooxy group esterified to the hydroxyethyl moiety. Ammonium counterion for charge neutralization.

Biological Relevance :
The compound, also designated as VPC 31143 (R) (), functions as a PAK inhibitor (p21-activated kinase inhibitor), implicating its role in modulating cell signaling pathways involved in cytoskeletal dynamics and oncogenesis . Its ammonium salt formulation enhances solubility in aqueous media, critical for biochemical assays and therapeutic applications.

Comparison with Structurally Similar Compounds

Amide Derivatives Without Phosphate Groups

Example : (9Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide (CAS 213182-22-0, )

  • Structure: Similar (9Z)-octadecenamide chain but lacks the phosphonooxy group.
  • Key Differences :
    • Polarity/Solubility : Absence of phosphate reduces hydrophilicity, limiting membrane permeability.
    • Biological Activity : Likely inactive as a kinase inhibitor due to missing phosphate-mediated binding interactions .
  • Applications : Primarily serves as a lipid intermediate in synthetic biochemistry rather than a therapeutic agent.

Phosphocholine-Based Analog

Example: 1-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine (CAS 76790-27-7, )

  • Structure: Contains a glycerophosphocholine head group and hexadecenoyl chain.
  • Key Differences :
    • Head Group : Phosphocholine imparts zwitterionic properties, enhancing integration into lipid bilayers.
    • Function : Predominantly a structural phospholipid in membranes, unlike the target compound’s enzymatic inhibitory role .
  • Biological Role : Critical for cell membrane integrity and signaling via choline-mediated pathways.

Ceramide-Phosphate Derivatives

Example : N-oleoyl ceramide-1-phosphate ammonium salt (CAS 1246303-17-2, )

  • Structure : Ceramide backbone with oleoyl amide and phosphate group.
  • Key Differences :
    • Complexity : Ceramide’s sphingosine backbone introduces additional hydroxyl groups and stereochemical complexity.
    • Function : Modulates apoptotic signaling and lipid raft dynamics, contrasting with the target’s kinase inhibition .
  • Therapeutic Potential: Investigated in cancer therapy for pro-apoptotic effects.

Propyl-Substituted Phosphate Analogs

Example: N-[(1R)-1-[(phosphonooxy)methyl]propyl]-(9Z)-octadec-9-enamide (CAS 403520-12-7, )

  • Structure : Propyl substitution replaces the hydroxyethyl group in the target compound.
  • Key Differences :
    • Steric Effects : Propyl branching may hinder binding to kinase active sites.
    • Solubility : Reduced polarity due to longer alkyl chain could lower aqueous solubility .
  • Applications : Structural studies to optimize inhibitor specificity.

Comparative Data Table

Compound CAS No. Molecular Formula Key Functional Groups Biological Role
N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (NH₄⁺) 799268-80-7 C₂₂H₄₄NO₆P·NH₄⁺ Phosphonooxy, ammonium, (9Z)-amide PAK inhibitor
(9Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide 213182-22-0 C₂₁H₄₁NO₂ Hydroxypropyl, (9Z)-amide Lipid intermediate
1-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine 76790-27-7 C₂₄H₄₈NO₇P Glycerophosphocholine, (9Z)-acyl chain Membrane phospholipid
N-oleoyl ceramide-1-phosphate (NH₄⁺) 1246303-17-2 C₃₆H₇₃N₂O₆P·NH₄⁺ Ceramide-phosphate, (9Z)-oleoyl, ammonium Apoptosis modulator
N-[(1R)-1-[(phosphonooxy)methyl]propyl]-(9Z)-octadec-9-enamide 403520-12-7 C₂₂H₄₄NO₅P Phosphonooxy, propyl, (9Z)-amide Structural analog for optimization

Research Findings and Implications

  • Ammonium vs. Sodium Salts : Ammonium salts (e.g., target compound) exhibit superior solubility in polar solvents compared to sodium salts (e.g., ’s sulfonate derivative), enhancing bioavailability .
  • Stereochemical Sensitivity : The (1R)-configuration in the target compound optimizes binding to PAK’s catalytic domain, while stereoisomers (e.g., ’s glycerophospholipid) show reduced affinity .

Biological Activity

N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt), commonly referred to as VPC 31143, is a phospholipid derivative with potential applications in various biological systems. Its unique structure, characterized by a long-chain fatty acid moiety and a phosphonooxy group, suggests significant biological activity, particularly in antimicrobial and cytotoxic contexts.

  • Molecular Formula : C21H48N3O6P
  • Molecular Weight : 469.6 g/mol
  • CAS Number : 799268-80-7

Biological Activity Overview

The biological activity of VPC 31143 has been investigated through various studies focusing on its antimicrobial, cytotoxic, and antioxidant properties.

Antimicrobial Activity

Research indicates that VPC 31143 exhibits notable antimicrobial properties against a range of pathogens. The compound has been tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these organisms were found to be in the range of 0.70 μM to 442 μM, demonstrating its efficacy as an antimicrobial agent .

Cytotoxicity

Cytotoxicity studies have shown that VPC 31143 does not exhibit significant cytotoxic effects on human cell lines such as WI-38 (human embryonic lung cells) and Chang liver cells at concentrations ranging from 0.70 μM to 11.3 μM. This suggests a favorable safety profile for potential therapeutic applications .

Antioxidant Activity

In addition to its antimicrobial properties, VPC 31143 has demonstrated antioxidant activity. The compound showed effective scavenging capabilities at concentrations of 0.25 mM and 0.50 mM, which could be beneficial in preventing oxidative stress-related damage in biological systems .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy VPC 31143 exhibited MIC values against Staphylococcus aureus (0.70 μM) and E. coli (up to 442 μM), indicating strong antimicrobial potential .
Cytotoxicity Assessment No significant cytotoxic effects were observed on WI-38 and Chang liver cell lines within the tested concentration range .
Antioxidant Properties Demonstrated antioxidant effects at low concentrations (0.25 mM and 0.50 mM), suggesting protective roles against oxidative stress .

The precise mechanism by which VPC 31143 exerts its biological effects is still under investigation. However, its structural components suggest interactions with cellular membranes and potential modulation of signaling pathways associated with inflammation and oxidative stress.

Q & A

Advanced Research Question

  • Chiral Chromatography: Use polysaccharide-based chiral columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD): Detect optical activity peaks specific to the (1R) configuration in the UV-Vis range .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable, though this is challenging for ammonium salts due to hygroscopicity .

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